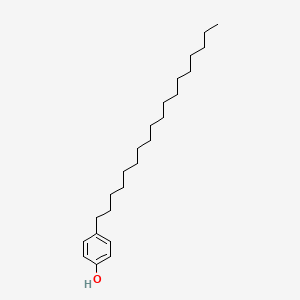

4-Octadecylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-octadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZUBPHXHVWGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397279 | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-79-9 | |

| Record name | 4-Octadecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-octadecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Octadecylphenol: Properties, Synthesis, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octadecylphenol is a long-chain alkylphenol (LCAP) characterized by a phenol ring substituted at the para position with an eighteen-carbon alkyl chain. While extensive research has focused on its shorter-chain counterparts like 4-nonylphenol and 4-octylphenol due to their environmental prevalence and endocrine-disrupting activities, this compound remains a less-chartered chemical entity.[1] This guide aims to provide a comprehensive overview of the known chemical and physical properties of this compound, alongside synthetic and analytical methodologies. Given the limited specific data for this particular long-chain alkylphenol, this guide will also draw upon established knowledge of closely related LCAPs to infer potential biological activities and toxicological profiles, providing a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

The defining feature of this compound is its amphiphilic nature, combining a hydrophilic phenolic head with a long, hydrophobic octadecyl tail. This structure dictates its physical properties and potential applications.

Core Identification and Physical Characteristics

| Property | Value | Source(s) |

| CAS Number | 2589-79-9 | [2] |

| Chemical Formula | C₂₄H₄₂O | [2] |

| Molecular Weight | 346.59 g/mol | [2] |

| Appearance | White to pale yellow solid (inferred from shorter-chain analogs) | [3] |

| Boiling Point | 460 °C at 760 mmHg | [4] |

| Density | 0.9 g/cm³ | [4] |

| Flash Point | 272.3 °C | [4] |

| Melting Point | Data not consistently available. | |

| Refractive Index | 1.492 | [4] |

Solubility Profile:

Predictably, due to its long alkyl chain, this compound exhibits poor solubility in water. It is expected to be soluble in a range of organic solvents, a critical consideration for its use in synthesis and analytical preparations. While specific quantitative data is scarce, its solubility is likely high in non-polar solvents like hexane and toluene, and moderate in polar aprotic solvents such as acetone and ethyl acetate. Its solubility in polar protic solvents like methanol and ethanol is likely lower but sufficient for many applications.

Synthesis of this compound

The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with an 18-carbon alkene, such as 1-octadecene, in the presence of an acid catalyst. The choice of catalyst can influence the regioselectivity of the reaction, favoring the formation of the para-substituted product.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol (Adapted from a general procedure for octadecyl phenol)[6]

Materials:

-

Phenol

-

1-Octadecene

-

Amberlyst 15 (or another suitable acid catalyst)

-

Nitrogen gas supply

-

Reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel

Procedure:

-

Reaction Setup: Charge the reaction flask with phenol and the acid catalyst.

-

Inert Atmosphere: Purge the flask with nitrogen and heat the mixture to 70 °C with stirring.

-

Addition of Alkene: Add 1-octadecene dropwise to the reaction mixture over approximately one hour, maintaining the temperature.

-

Reaction: After the addition is complete, raise the temperature to 90 °C and maintain for several hours to ensure the reaction goes to completion.

-

Catalyst Removal: Cool the reaction mixture to 50 °C and filter to remove the catalyst.

-

Purification: Remove excess phenol by vacuum distillation. The resulting product will be a mixture of ortho and para isomers. Further purification by chromatography or crystallization may be necessary to isolate the this compound isomer.

Note on Regioselectivity: The ortho to para isomer ratio is a critical aspect of this synthesis. The reaction conditions, particularly the catalyst and temperature, can be optimized to favor the formation of the desired 4-substituted product.[5]

Analytical Methodologies

The analysis of this compound, particularly in complex matrices, requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for the analysis of alkylphenols.[1][6]

HPLC Analysis Workflow

Caption: Typical workflow for the HPLC analysis of alkylphenols.

HPLC Protocol (General for Alkylphenols)[7]

-

Column: Octadecylsilyl (ODS) Hypersil, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of acetic acid (0.01%) to improve peak shape.

-

Flow Rate: 1 mL/min.

-

Detection: Diode Array Detector (DAD) at 278 nm or a fluorescence detector for higher sensitivity.

GC-MS Analysis

For GC-MS analysis, derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic performance.

Biological Activity and Toxicological Profile

While specific toxicological data for this compound is limited, the biological activities of shorter-chain alkylphenols are well-documented, primarily as endocrine-disrupting chemicals (EDCs).[7]

Endocrine Disruption:

Alkylphenols are known xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity is a significant concern due to the potential for adverse effects on reproductive health and development.[8] The estrogenic activity of alkylphenols is thought to be mediated through their interaction with estrogen receptors. While the potency of this interaction varies with the length and branching of the alkyl chain, it is a critical consideration for any biological application.

Cytotoxicity:

Studies on 4-octylphenol have demonstrated cytotoxic effects in various cell lines, including fish hepatocytes.[7] These effects are often associated with oxidative stress and damage to cellular membranes. It is plausible that this compound, with its greater lipophilicity, could also exhibit cytotoxic properties.

Further Research:

The lack of specific data for this compound highlights a significant knowledge gap. Further research is needed to:

-

Determine its binding affinity for estrogen receptors.

-

Assess its potential for endocrine disruption in relevant in vitro and in vivo models.

-

Evaluate its cytotoxicity and genotoxicity.

Applications in Research and Drug Development

The long alkyl chain of this compound imparts significant lipophilicity, which could be leveraged in several areas of research and drug development:

-

Drug Delivery: The amphiphilic nature of this compound makes it a potential candidate for use in drug delivery systems, such as liposomes or micelles, to encapsulate and deliver hydrophobic drugs.

-

Membrane Probes: The long alkyl chain could serve as an anchor to insert the molecule into cell membranes, allowing the phenolic portion to act as a probe or to deliver a therapeutic agent to the membrane.

-

Chemical Synthesis: As a functionalized long-chain hydrocarbon, it can serve as a building block in the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a long-chain alkylphenol with distinct physicochemical properties stemming from its amphiphilic structure. While its synthesis and analysis can be approached using established methods for alkylphenols, there is a notable lack of specific data regarding its melting point, solubility, spectral characteristics, and biological activities. Drawing parallels with shorter-chain alkylphenols suggests a potential for endocrine-disrupting and cytotoxic effects, which warrants further investigation. For researchers and drug development professionals, this compound represents a molecule with potential applications in areas such as drug delivery and as a synthetic intermediate, but its biological profile must be carefully characterized before any therapeutic application can be considered.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]

- 3. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2589-79-9(this compound) | Kuujia.com [kuujia.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-N-OCTYLPHENOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Octadecylphenol

This guide provides a comprehensive overview of the synthesis and purification of 4-octadecylphenol, a long-chain alkylphenol of significant interest in various fields, including the development of pharmaceuticals, surfactants, and antioxidants. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity this compound.

Introduction: The Significance of this compound

This compound belongs to the class of alkylphenols, which are characterized by a hydroxyl group attached to a benzene ring and a long alkyl chain. The octadecyl (C18) chain imparts a significant hydrophobic character to the molecule, while the phenolic hydroxyl group provides a site for further chemical modification and imparts antioxidant properties. This amphiphilic nature makes this compound a valuable precursor in the synthesis of non-ionic surfactants, lubricating oil additives, and as a building block in the creation of more complex molecules for pharmaceutical applications.

Chemical Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a C18 alkylating agent. This electrophilic aromatic substitution reaction can be effectively carried out using 1-octadecene as the alkylating agent in the presence of an acid catalyst.

Reaction Mechanism and Catalyst Selection

The Friedel-Crafts alkylation of phenol with 1-octadecene proceeds via the formation of a carbocation intermediate from the alkene in the presence of an acid catalyst.[1] This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group. Therefore, the alkylation can result in a mixture of 2-octadecylphenol and this compound.

The choice of catalyst is crucial in directing the selectivity of the reaction and minimizing side reactions. While traditional Lewis acids like AlCl₃ can be used, they often lead to issues with waste disposal and catalyst recovery.[2][3] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites, offer a more environmentally friendly and practical alternative, as they can be easily removed from the reaction mixture by filtration.[4][5] These solid acids have been shown to be effective in the alkylation of phenols with olefins.[5]

To favor the formation of the para-substituted product (this compound), steric hindrance plays a significant role. The bulky octadecyl group will preferentially add to the less sterically hindered para position over the ortho positions. However, a mixture of isomers is often obtained, necessitating a robust purification strategy.[4]

Caption: Reaction mechanism for the synthesis of octadecylphenol.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a documented synthesis of octadecylphenol and provides a reliable method for its preparation.[4]

Materials:

-

Phenol (9.93 moles)

-

1-Octadecene (3.31 moles)

-

Amberlyst 15 catalyst (286 g)

-

Nitrogen gas

-

5-liter, four-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Addition funnel

Procedure:

-

Equip the 5-liter round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

-

Charge the flask with 933 g (9.93 moles) of phenol and 286 g of Amberlyst 15 catalyst.

-

Begin stirring the mixture and introduce a slow stream of nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 70°C.

-

Add 834 g (3.31 moles) of 1-octadecene dropwise from the addition funnel over a period of approximately one hour.

-

After the addition is complete, raise the temperature to 90°C and maintain it for four hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-octadecene) is consumed.

-

Once the reaction is complete, cool the mixture to 50°C.

-

Remove the Amberlyst 15 catalyst by filtration.

-

Remove the excess phenol by vacuum distillation.

Expected Outcome: This procedure is reported to yield approximately 1008 g (88%) of a mixture of octadecylphenol isomers.[4] The product is typically an isomeric mixture, with a reported ortho to para ratio of 2.0:1.0.[4]

| Parameter | Value | Reference |

| Phenol | 9.93 moles | [4] |

| 1-Octadecene | 3.31 moles | [4] |

| Catalyst | Amberlyst 15 (286 g) | [4] |

| Reaction Temperature | 90°C | [4] |

| Reaction Time | 4 hours | [4] |

| Yield | 88% | [4] |

| Ortho:Para Ratio | 2.0:1.0 | [4] |

Purification of this compound

The crude product from the synthesis is a mixture of ortho and para isomers, along with any unreacted starting materials and potential side products. A multi-step purification process is necessary to isolate the desired this compound.

Caption: A typical workflow for the purification of this compound.

Column Chromatography

Column chromatography is a highly effective technique for separating the ortho and para isomers of octadecylphenol based on their differing polarities.[6][7] The para isomer is generally less polar than the ortho isomer due to intramolecular hydrogen bonding in the ortho isomer, which reduces its interaction with the polar stationary phase.

Protocol for Column Chromatography:

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent such as n-hexane.[6]

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude octadecylphenol mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.[8]

-

Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6] This gradient elution will allow for the separation of the less polar para isomer from the more polar ortho isomer.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline this compound.[9][10][11] The choice of solvent is critical for successful recrystallization.[9] A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Recrystallization:

-

Solvent Selection: Based on the structure of this compound (a polar head and a long non-polar tail), a mixed solvent system is likely to be effective. A mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethanol or isopropanol could be a good starting point.[12]

-

Dissolution: Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[10]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Characterization of this compound

The purity and identity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.[4][13][14] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octadecyl chain. The integration of these signals can confirm the ratio of protons in the molecule. The aromatic region will be particularly useful for confirming the para-substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[15] A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenolic hydroxyl group. Absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching of the alkyl chain. Aromatic C-H and C=C stretching bands will also be present.[4]

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the addition of the octadecyl group to the phenol ring.[16]

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of phenol with 1-octadecene using a solid acid catalyst is a robust and scalable method. While the synthesis typically yields a mixture of isomers, a combination of column chromatography and recrystallization provides an effective purification strategy to isolate the desired high-purity this compound. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

-

Synthesis of Octadecyl phenol - PrepChem.com. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of 4-dodecylphenol. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Request PDF. (2009). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]

-

column chromatography & purification of organic compounds. (2021). YouTube. Retrieved January 2, 2026, from [Link]

-

Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 2, 2026, from [Link]

- PURIFICATION OF PHENOL. (n.d.). Google Patents.

-

Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (2004). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Characterization of Phenol and Alkyl Phenols in Organic Matrixes with Monoethylene Glycol Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. (2011). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Recrystallization. (n.d.). Swarthmore College. Retrieved January 2, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 2, 2026, from [Link]

-

Recrystallization. (2020). YouTube. Retrieved January 2, 2026, from [Link]

-

The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. (1990). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 2, 2026, from [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

- CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. (n.d.). Google Patents.

-

Phenol, 4-dodecyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 2, 2026, from [Link]

- US2744144A - Purification of phenol. (n.d.). Google Patents.

-

1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Retrieved January 2, 2026, from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. (n.d.). LibreTexts. Retrieved January 2, 2026, from [Link]

-

NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Purification [chem.rochester.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. mt.com [mt.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. m.youtube.com [m.youtube.com]

4-Octadecylphenol CAS number and molecular structure

An In-Depth Technical Guide to 4-Octadecylphenol

This guide provides a comprehensive technical overview of this compound, a long-chain alkylphenol. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's chemical identity, properties, synthesis, and handling. This document moves beyond simple data recitation to explain the causality behind its characteristics and the protocols for its synthesis, ensuring a robust and applicable understanding.

Core Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a phenol group substituted with an 18-carbon alkyl chain at the para (4) position of the benzene ring. This long, saturated alkyl tail imparts significant lipophilicity to the molecule, making it distinct from simpler phenols.

-

Synonyms : p-Octadecylphenol, 4-n-Octadecylphenol

The structure consists of a hydrophilic phenolic head and a long, hydrophobic hydrocarbon tail, giving it amphiphilic properties that are foundational to its applications.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The extensive alkyl chain in this compound dictates its physical properties, leading to low water solubility and a high affinity for nonpolar environments. Quantitative data for this specific compound is not widely published; however, properties can be inferred from closely related long-chain alkylphenols.

| Property | Value | Source/Context |

| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from related compounds like 4-octylphenol which is a white solid.[4] |

| Boiling Point | > 280 °C | Data for 4-n-Octylphenol is ~280 °C; expected to be higher for C18 chain.[4] |

| Melting Point | Data not readily available. | - |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, and hydrocarbons. | General property of long-chain alkylphenols. |

| Octanol/Water Coeff. | Expected to be very high (logP > 8). | The long alkyl chain ensures high lipophilicity. |

Synthesis Protocol: Friedel-Crafts Alkylation

The most common and industrially relevant synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with 1-octadecene. This electrophilic aromatic substitution attaches the octadecyl chain to the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.

Experimental Workflow

The following protocol is adapted from established procedures for the synthesis of octadecylphenol.[5]

Materials:

-

Phenol (9.9 moles)

-

1-Octadecene (3.3 moles)

-

Amberlyst 15 catalyst (acidic ion-exchange resin)

-

Nitrogen gas supply

-

5L round-bottom flask with mechanical stirrer, reflux condenser, thermometer, and addition funnel

Step-by-Step Procedure:

-

Catalyst and Reactant Loading: Charge the flask with 933g of phenol and 286g of Amberlyst 15 catalyst. The use of an excess of phenol helps to minimize dialkylation and favors the desired mono-alkylated product.

-

Inert Atmosphere: Begin stirring and purge the system with nitrogen to create an inert atmosphere, preventing oxidation of the phenol at elevated temperatures.

-

Heating: Heat the mixture to 70°C.

-

Alkene Addition: Add 834g of 1-octadecene dropwise over approximately one hour. This controlled addition is crucial to manage the exothermic reaction and maintain a steady temperature.

-

Reaction: After the addition is complete, increase the temperature to 90°C and maintain for four hours to drive the reaction to completion.

-

Cooling and Catalyst Removal: Cool the reaction mixture to 50°C and remove the solid Amberlyst 15 catalyst by filtration. The reusability of this solid acid catalyst is a key advantage over traditional liquid acids like H₂SO₄ or AlCl₃.

-

Purification: Remove the excess unreacted phenol via vacuum distillation. The significant difference in boiling points between phenol and the high-molecular-weight product allows for efficient separation.

-

Product Isolation: The remaining product is crude this compound. The reported yield for this method is approximately 88%.[5]

Caption: Experimental workflow for the synthesis of this compound.

Relevance in Research and Drug Development

While this compound is not an active pharmaceutical ingredient (API) itself, its structural motifs are highly relevant in pharmaceutical sciences.

-

Influence on Pharmacokinetics: The long alkyl chain dramatically increases lipophilicity. In drug design, tuning lipophilicity is a critical tool for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studying compounds like this compound can provide insights into how such moieties interact with biological membranes and metabolic enzymes.

-

Phenol as a Pharmacophore: The phenol group is a common feature in many drugs, acting as a hydrogen bond donor and acceptor. However, phenols are often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability.[6] Research into modifying the phenolic structure to improve metabolic stability is a key area in medicinal chemistry.

-

Excipients and Formulations: Due to its surfactant-like structure, this compound and its derivatives (like ethoxylates) are used as non-ionic surfactants, emulsifiers, and stabilizers. These properties are essential in drug formulation to solubilize poorly soluble APIs for effective delivery.

-

Intermediate for Complex Syntheses: this compound can serve as a starting material for synthesizing more complex molecules, where the long alkyl chain is desired for specific targeting or interaction with lipidic environments.

Safety, Handling, and Storage

As with all alkylphenols, this compound requires careful handling. The following safety information is based on data for structurally similar compounds.

Hazard Identification:

-

May cause skin irritation or severe burns upon prolonged contact.

-

Risk of serious eye damage.

-

May be harmful if swallowed.

-

Long-chain alkylphenols are often classified as toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): [7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Use chemically impermeable gloves (e.g., nitrile rubber) and wear impervious, flame-resistant clothing.

-

Respiratory Protection: In case of dust formation or insufficient ventilation, use a full-face respirator with an appropriate filter.

First-Aid Measures: [8]

-

If Inhaled: Move the person to fresh air. Seek immediate medical attention.

-

On Skin: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water for at least 15 minutes. Seek immediate medical attention.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Avoid dust formation and sources of ignition.[7]

-

Store away from strong oxidizing agents and strong bases.[9]

References

-

4-n-Octadecylphenol | CAS 2589-79-9. AMERICAN ELEMENTS. [Link]

-

Synthesis of Octadecyl phenol. PrepChem.com. [Link]

-

4-n-Octylphenol | C14H22O | CID 15730. PubChem - NIH. [Link]

-

Phenol (bio)isosteres in drug design and development. PubMed. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]

- 3. 4-n-Octadecylphenol CAS#: 2589-79-9 [m.chemicalbook.com]

- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

Technical Guide: Spectroscopic Characterization of 4-Octadecylphenol

Introduction

4-Octadecylphenol is a long-chain alkylphenol (LCAP), a class of organic compounds synthesized through the alkylation of phenols.[1] These molecules are characterized by a hydrophilic phenol head and a long, hydrophobic alkyl tail, rendering them useful as precursors for non-ionic surfactants, antioxidants in polymers and oils, and components in phenolic resins.[1] Given their widespread industrial application and environmental presence, rigorous analytical characterization is paramount for quality control, structural verification, and toxicological assessment.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for the comprehensive analysis of this compound. We will explore not just the data itself, but the causal relationships between the molecular structure and its spectral output, a cornerstone of robust scientific inquiry.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a phenol ring substituted at the para-position (position 4) with an eighteen-carbon alkyl chain (octadecyl group). This specific arrangement dictates a predictable and distinct pattern across various spectroscopic techniques.

Figure 1: Chemical Structure of this compound.

The following sections will detail the expected spectral data based on this structure, supported by representative data from analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive confirmation of the substitution pattern and the integrity of the alkyl chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct regions corresponding to the phenolic hydroxyl proton, the aromatic protons, the benzylic protons (CH₂ adjacent to the ring), and the aliphatic protons of the long alkyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic OH | ~4.5 - 5.5 | Broad Singlet | 1H | The acidic proton's signal is often broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| Aromatic H (H-2, H-6) | ~7.05 | Doublet | 2H | These protons are ortho to the alkyl group and meta to the hydroxyl group. They appear as a doublet due to coupling with H-3 and H-5. |

| Aromatic H (H-3, H-5) | ~6.75 | Doublet | 2H | These protons are ortho to the hydroxyl group, which is strongly electron-donating, causing an upfield shift. They appear as a doublet due to coupling with H-2 and H-6.[2] |

| Benzylic CH₂ | ~2.55 | Triplet | 2H | These protons are deshielded by the aromatic ring. The signal is split into a triplet by the adjacent CH₂ group in the alkyl chain. |

| Methylene Chain (CH₂)n | ~1.26 | Multiplet (Broad) | 30H | The protons of the long methylene chain are chemically similar and overlap, creating a large, broad signal. |

| Terminal CH₃ | ~0.88 | Triplet | 3H | The terminal methyl group is the most shielded, appearing furthest upfield. It is split into a triplet by the adjacent CH₂ group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-OH) | ~154 | The carbon attached to the strongly electronegative oxygen atom is highly deshielded.[2] |

| C-4 (C-Alkyl) | ~133 | The quaternary carbon bearing the alkyl chain. |

| C-3, C-5 | ~129 | Aromatic carbons ortho to the hydroxyl group. |

| C-2, C-6 | ~116 | Aromatic carbons meta to the hydroxyl group, shielded by its electron-donating effect.[2] |

| Benzylic CH₂ | ~35 | The carbon directly attached to the aromatic ring. |

| Methylene Chain (CH₂)n | ~29 - 32 | A series of closely spaced signals for the carbons of the long alkyl chain. |

| Terminal CH₃ | ~14 | The terminal methyl carbon is the most shielded, appearing furthest upfield. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for alkylphenols and its single, well-defined residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is considered acceptable.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm for ¹H, 0-160 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features of the phenol group and the long aliphatic chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |

| O-H Stretch | 3200 - 3550 | Strong, Broad | The broadness is a definitive indicator of intermolecular hydrogen bonding, a key feature of phenols.[3] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp | Indicates the presence of the long C₁₈H₃₇ alkyl chain. |

| Aromatic C=C Stretch | 1500 - 1600 | Medium | These absorptions are characteristic of the benzene ring vibrations. |

| C-O Stretch | ~1220 | Strong | The position of this stretch helps distinguish phenols from aliphatic alcohols.[3] |

| Out-of-Plane C-H Bend | ~830 | Strong | This absorption is highly diagnostic for 1,4-disubstituted (para) benzene rings. A similar band is reported for a mixture of octadecylphenols.[4] |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a clear IR spectrum identifying the key functional groups of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the positions and shapes of the absorption bands and assigning them to specific molecular vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For alkylphenols, electron ionization (EI) is a common technique that induces reproducible fragmentation.

Expected Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₂₄H₄₂O. The expected nominal mass of the molecular ion is m/z 346 . The presence of this peak confirms the molecular weight.

-

Base Peak: For 4-alkylphenols, the most characteristic fragmentation is the benzylic cleavage , where the bond between the first and second carbon of the alkyl chain breaks. This results in the formation of a highly stable hydroxytropylium ion or a related benzyl cation. This fragment is consistently observed as the base peak (most intense peak) in the spectrum.

Figure 3: Characteristic benzylic fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Separation:

-

Injector: Split/splitless injector at 280 °C. Inject 1 µL of the sample.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable. The non-polar phase separates compounds primarily by boiling point.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This temperature program ensures the elution of the high-boiling-point analyte.

-

-

MS Detection:

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the retention time of the compound.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and the base peak, and assign structures to major fragment ions.

-

Conclusion

The spectroscopic characterization of this compound is a straightforward process when guided by a foundational understanding of its molecular structure. The NMR spectra provide an unambiguous map of the proton and carbon skeleton, confirming the para-substitution. The IR spectrum rapidly identifies the key phenolic and aliphatic functional groups, with the O-H stretch and out-of-plane bending being particularly diagnostic. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic benzylic cleavage pattern, resulting in a dominant fragment at m/z 107. Together, these three techniques provide a comprehensive and self-validating analytical profile essential for the confident identification and quality assessment of this compound in research and industrial settings.

References

-

PrepChem. (n.d.). Synthesis of Octadecyl phenol. Retrieved from PrepChem.com. [Link]

-

Yoshida, T., et al. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 255-264. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from rsc.org. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from hmdb.ca. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-dodecyl-. Retrieved from NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-dodecyl-. Retrieved from NIST WebBook. [Link]

-

ResearchGate. (n.d.). Mass spectra of standards: (a) octadecyl 3-(3,5-di-tert-.... Retrieved from ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-dodecyl-. Retrieved from NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Dodecylphenol. Retrieved from PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-octyl-. Retrieved from NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-n-Octylphenol. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Alkylphenol. Retrieved from Wikipedia. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from docbrown.info. [Link]

Sources

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. prepchem.com [prepchem.com]

- 5. Phenol, 4-dodecyl- [webbook.nist.gov]

- 6. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Octadecylphenol in Organic Solvents

Executive Summary

4-Octadecylphenol, a significant long-chain alkylphenol, presents unique solubility challenges and opportunities in various scientific fields, including materials science, drug formulation, and organic synthesis. Its amphiphilic structure, characterized by a polar phenolic head and a long, nonpolar C18 alkyl tail, dictates a complex solubility profile. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility in common organic solvents. Due to the scarcity of published quantitative data for this specific compound, this document emphasizes the underlying physicochemical principles, offers a predicted solubility profile based on chemical theory, and provides a robust, step-by-step experimental protocol for researchers to determine solubility in their own systems. This approach equips scientists and drug development professionals with the foundational knowledge and practical tools required for the effective use of this compound.

Introduction: The Challenge of Specialized Reagents

This guide addresses this information gap not by presenting non-existent data, but by providing a framework for understanding and predicting the solubility of this compound. We will delve into its molecular characteristics, apply fundamental solubility theories, and present a detailed methodology for empirical determination. This document serves as both a theoretical treatise and a practical benchtop manual for researchers.

Molecular Profile and Physicochemical Properties

To understand solubility, one must first understand the molecule. This compound's structure is the primary determinant of its solvent compatibility.

-

Molecular Formula: C₂₄H₄₂O[1]

-

Molecular Weight: 346.60 g/mol

-

Structure: It consists of a benzene ring substituted with a hydroxyl (-OH) group at one end (the "phenol" part) and an 18-carbon alkyl chain (the "octadecyl" part) at the para position.

This amphiphilic nature is the most critical factor governing its solubility. The long, saturated C18 tail is highly nonpolar (lipophilic), while the phenolic hydroxyl group is polar and capable of acting as a hydrogen bond donor. The molecule's overall behavior is dominated by its large nonpolar component.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The long C18 alkyl chain of this compound can readily interact with these solvents. Therefore, high solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments but do not have hydrogen bond-donating capabilities.[3] They can interact with the polar phenol head to some extent, but the dominant interaction will be with the nonpolar tail. Moderate to high solubility is predicted.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have strong hydrogen bonding networks.[3] While the phenolic -OH group can participate in hydrogen bonding, the energetic cost of disrupting the solvent's own H-bond network to accommodate the large, nonpolar C18 tail is significant. This leads to lower solubility compared to nonpolar solvents.

-

Aqueous Solvents (Water): Water is a highly polar, protic solvent with an exceptionally strong hydrogen bonding network. The hydrophobic C18 tail makes this compound practically insoluble in water.[4][5]

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above and qualitative data for similar long-chain alkylphenols, the following table summarizes the predicted solubility of this compound at ambient temperature.[4][6] It is critical to note that this table is a predictive guide and should be confirmed experimentally.

| Solvent | Solvent Class | Polarity Index (P')[7] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | High | Strong van der Waals interactions between the solvent and the C18 tail. |

| Toluene | Nonpolar (Aromatic) | 2.4 | High | Aromatic ring can interact favorably with the phenol ring, plus strong nonpolar character. |

| Chloroform | Halogenated | 4.1 | High | Effective at solvating both nonpolar and moderately polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | Can solvate the phenol group while having sufficient nonpolar character for the tail. |

| Acetone | Polar Aprotic | 5.1 | Moderate to High | Good general-purpose solvent, though its higher polarity may slightly reduce affinity. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Ester functionality provides polarity, but less effective than THF for the phenol head. |

| Ethanol | Polar Protic | (Not Listed, ~5.2) | Low to Moderate | H-bonding with the phenol group is offset by the energy required to solvate the long alkyl tail. |

| Methanol | Polar Protic | 5.1 | Low | Higher polarity and stronger H-bond network than ethanol make it a poorer solvent for the C18 tail. |

| Water | Polar Protic | 10.2 | Insoluble | The extreme hydrophobicity of the C18 tail prevents dissolution.[4] |

Standard Protocol for Experimental Solubility Determination

As a self-validating system, this protocol ensures accuracy and reproducibility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9]

Objective

To determine the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility (S) in the original, undiluted solution using the formula: S = (Concentration of diluted sample) x (Dilution Factor) The result is typically expressed in units of mg/mL or g/100 mL.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust understanding of its amphiphilic molecular structure allows for a strong predictive assessment of its behavior in various organic solvents. High solubility is predicted in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic systems. For any application requiring precise concentrations, the theoretical predictions presented herein must be verified. The detailed experimental protocol provided in this guide offers a reliable, self-validating method for researchers to determine the solubility of this compound in any solvent system, ensuring accuracy and advancing research objectives.

References

- Solubility of Things. (n.d.). 4-Octylphenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT9_IZvX7KXW-iQYgKuRGq1VJ1VZpSY16DJwm9DKdwT_3K8GYvnXB_FeINV2Lh0YWJy-BclA05Br2RCzcuqojh-tX8o-_YtUyZI_lINyq5s4RvyTK_KcHeX8ot7G1cxlQF7zYcUp6izbXg

- Cheméo. (n.d.). Chemical Properties of Phenol, 4-dodecyl- (CAS 104-43-8). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO-ADG-RQgPr4Dj6A_X6WJ9hBQS8JRm7yZv-aqpboFslJsww9CP6fcwK-Qta2W7u2nGLafUV_u6tTVRmSlKZmCMyCRT_KgH_wZ9DrDZTaP9kYNyxSOc8VlImn-xdnJY7g6KvsV9_8grmulA6OU6A==

- BLD Pharmatech. (n.d.). Safety Data Sheet: 4-n-Octadecylphenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF9OOhpVz-Jdr_8rDD3IMdJYykxAJxzDv-fDVpiaqU3h7Mm0v_D7YBjsB9a47iF942L4IZybGhIc7DV8Smoa-6TWQgZydeE0HvuNHVSSltNYHNRAoVDby-TgCHziiWHjZMltSv84PNxefj3zUW11CBf3bRJ_HmmoeDA9XP2CWi5I5-

- Solubility of Things. (n.d.). 4-tert-Octylphenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC2KrZTxh1jWi01p6zaDvca-lgmlSStu3VeVusvCn9vdAgCfrUf1rtMZ3Ibuok407xFmFmON0bx3ciwaJE2hlPt5XykScfQboQ3bC_Dw_uZpe0sLqjtQLh49K0NsRErZ4ELnt_VJ0i7fuFfsVg2xhCf7Rtp8CdYq46zQ==

- XiXisys. (n.d.). GHS SDS for CAS: 2589-79-9. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9OwSwwsnJiwzMKGCNrBt8mJuLmMocOxoeNbGfDLB1wyiD8ZnPxTt9aW7qCeuz3xRnR2VbVcEA9VzmShtwUYQItabqLl-qveR8azazZvxTMvpYawOf_uhc3bpgZqGkus6viOLsl30=

- American Elements. (n.d.). 4-n-Octadecylphenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYk6gO5dWT-awPGpplzsopVqy7MSBp4wIGEMyKDWLnmOSIIeE8n-lCulkzwSHX7ZJjmi-CRIs5_bDTOupc2Lk9bGVW2i6VWvG4RADeqk2wVZXiTyGADVMRjz1DMEE8qUPLI8006RCi7ZyWUb_zSPXEicY79AgBVEQ=

- Danish Environmental Protection Agency. (2016). Survey of alkylphenols and alkylphenol ethoxylates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPxPiOuhzQZQYsJ92NnirwfERIJVR5g6Xs8spTkM2nzbwj4YlFyOaKnM65EYciABSEYcgAYpjcLSJaE4-2VD4I3zgTatDcL0SAB3At6BxTJ58l79OmlfrjIE--RmjeR0LPDyqpAyvh_Sslx57EuldATb-qfnaCFuIN41GL9wv6kvk_Wa7w8FGSjSFfw1nlVCB3ueFYIiyq4QlVp8mFXz3yJyIhrScgOX1_nP-0vD0lUsDBAaqcu3w=

- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgPArrXd8nT8mGsThFds68CoxyO3gXY4xJtLQ8y-yFtQ4UjmDYg8d0GsPLuOkAVt-AHXza_sukvJOeo4KtzoPpr1Y5SwSSK9fQYOMQVvg9Sd_RAr5ew7E76Bs4lgO3dZlVaOTzpygGnvkzl9nOYi9aM2pUs9tXaw==

-

PubChem. (n.d.). 4-Dodecylphenol. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtq6i2TtXkA1NjUas1Gb6ULwKfvG7lW4BDd34eWYZAV8pW8PLDwBdu73MfVQwg627eSZAzE-dHNZUXNiBuop60AdIQF1VEPZuuQgemxw09OdgSjmWl0uol5Fo33AcrnEhl-DJHILCCfm3Ij7hUPigEtG4lZ6E=

-

ResearchGate. (n.d.). Solubilities of 3-Pentadecylphenol in Ethanol, 1Butanol, Toluene, Acetone, Tetrachloromethane, and Ethyl Acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). General physicochemical properties and identification of 4-octylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Solubility of Organic Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGlZyWVfavJv66xfJ3HYpRn0w_H-Hk0BJpxN04Rs2rcPDJlg303uVe9qt-EJqEUXqifQhAVCLlE939uiZsvQerO8jItbqf_PsfPBUi8LNXkE0SE2RcdLVxYZXLRDkeQ6lSDdIRCwiWUaoXgWcFdqGk-J_QgI6soxqO-FtR5lZm8mXJ_tjHxkg=

- FUJIFILM Wako Chemicals. (n.d.). V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmD5uAN9u4U_dg13s6GsUXJc-GRsOVu_FomXgYoOvxMPM0YM81SEOb9g6OSF2oj_MCvO6AJfxK4EQ4WJl_UpIYdACidoInIJ03PkaW0rxdvdpeSNMC8myD7CFuh2AzgUQqFEjDzWyDfbxMxuGT96LE99iLObPd6csA2XfzDupRvqPRVAA=

- Smolecule. (n.d.). Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIM7rFxsdzwebeV4reHIs84tDeSIBqC4UYohGqLVIkJbEZzLdm7_RLbN5oKJX2GB4e_JGkRnrOuLwc8WgDcjAEBJ5eZuiYAKUdWRXCSqsNDKk-GmLLrCaHkCGKLsuQ7vIufM42

-

Taylor & Francis. (n.d.). Alkylphenols – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtNyXkHAreCqmHPOI29WovKZ9ZGf0IqVAUFEJiaus7i4xVraOTtoM_gVatEufioWu5ZDq991nYdUfUceWk6hTQ42bro5KthwZTTkiJRFEvb_StOaQTapuShOfDPKwTRrqOYYxiqvmpoZlBPlpekej411bgxq7SP6piBdF93ygDzONl2cJYGl9V_z6E

- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLJQyswkkQ30L1Q53hsLoq6smZRKLpE29SZ1Q7jcgxOCcK-zIh3UMmyHvrDwJWTzWPi1HzVlSLYzDphyYg6vFNKDlBSwiO6JXqyJdqv-ercNypBygYuIezJ9x0RFWXLZ3RF92

- Burdick & Jackson. (n.d.). Polarity Index. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgAP-gC1lKR2mE2OXgTRkJ61U48StAXU6GXx-_gvP5YnLhR7ezLFU57g_mZeKWIYxQmx3_2cJyG6XvTywqZgvDKy8FrEYctWCrI5PXv6UxbAX9mYOmC1nbuwLX86tpZrwds12tjaQiAB6iOHKrFiAKlYQV

Sources

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Polarity Index [macro.lsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Decomposition of 4-Octadecylphenol

Intended for: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-octadecylphenol. Recognizing the limited availability of specific experimental data for this long-chain alkylphenol, this document serves as both a repository of known information and a detailed methodological framework for its characterization. We will explore the fundamental principles and practical applications of key thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—in elucidating the thermal behavior of this compound. Furthermore, this guide will delve into the theoretical decomposition pathways of this compound, drawing upon established principles of organic chemistry and pyrolysis of related alkylated phenols. By equipping researchers with both the foundational knowledge and actionable experimental protocols, this guide aims to facilitate a thorough understanding and empirical determination of the thermal properties of this compound, a critical aspect in its handling, processing, and application in various scientific and industrial fields.

Introduction to this compound and the Imperative of Thermal Stability

This compound belongs to the broader class of long-chain alkylphenols (LCAPs), which are synthesized through the alkylation of phenols.[1] These compounds find utility as intermediates in the production of surfactants, antioxidants, and phenolic resins.[1] The long octadecyl chain imparts significant lipophilicity to the molecule, influencing its physical properties and potential applications.

Understanding the thermal stability of this compound is paramount for several reasons:

-

Processing and Formulation: Many industrial processes involve heating. Knowledge of the decomposition temperature is crucial to prevent degradation and the formation of potentially hazardous byproducts.

-

Storage and Shelf-life: The long-term stability of this compound, especially under varying temperature conditions, can impact its efficacy and safety profile in formulated products.

-

Safety: Uncontrolled thermal decomposition can lead to the release of volatile and potentially flammable or toxic compounds. A thorough understanding of its thermal behavior is essential for safe handling and risk assessment.

Physicochemical Properties of this compound

Publicly available, experimentally determined data on the thermal properties of this compound is sparse. The following table summarizes the limited information available.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₂O | [2] |

| Molecular Weight | 346.60 g/mol | [2] |

| Boiling Point | 460°C at 760 mmHg | [3] |

| Flash Point | 272.3°C | [3] |

| Melting Point | Not available | [3] |

| Decomposition Temperature | Not available | [3] |

The significant data gap, particularly for the melting point and decomposition temperature, necessitates the use of robust analytical techniques to fully characterize the thermal profile of this compound.

Experimental Determination of Thermal Stability

To address the lack of data, this section provides detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in materials science for determining thermal stability, decomposition behavior, and phase transitions.[4]

Thermogravimetric Analysis (TGA): Unveiling Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is ideal for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[6]

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically alumina or platinum, which is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Experimental Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C) for 5 minutes to ensure thermal stability before the analysis begins.

-

Ramp the temperature from the initial temperature to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate of 10°C/min. A common heating rate for initial screening is 10-20°C/min.[7]

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).[7]

-

Quantify the mass loss at each decomposition step.

-

-

Inert Atmosphere: Using an inert gas like nitrogen is crucial to study the inherent thermal stability of the molecule without the influence of oxygen, which can lead to complex and lower-temperature oxidative decomposition pathways.

-

Heating Rate: A heating rate of 10°C/min provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of overlapping decomposition events, while faster rates can shift the decomposition to higher temperatures.

-

Sample Size: A small sample size minimizes heat transfer limitations, ensuring that the measured temperature is representative of the entire sample.

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Proposed Thermal Decomposition Mechanism of this compound

In the absence of direct experimental evidence from techniques like TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a plausible decomposition pathway for this compound can be proposed based on the known chemistry of alkylphenols. The thermal decomposition is expected to proceed via a free-radical mechanism.

The primary decomposition pathways are likely to involve the cleavage of the C-C bonds in the long alkyl chain and the C-C bond between the alkyl chain and the aromatic ring.

-

Initiation: The initial step at elevated temperatures is likely the homolytic cleavage of a C-C bond in the octadecyl chain, as these bonds are generally weaker than the bonds within the aromatic ring. This will generate a variety of alkyl radicals.

-

Propagation:

-

β-Scission: The initially formed larger alkyl radicals can undergo β-scission, leading to the formation of smaller, more stable radicals and volatile alkenes. This process will continue, leading to a "cracking" of the long alkyl chain.

-

Dealkylation: Cleavage of the bond between the aromatic ring and the octadecyl chain can occur, leading to the formation of a phenoxy radical and an octadecyl radical. The phenoxy radical is relatively stable due to resonance delocalization.

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other this compound molecules or from the alkyl chains, propagating the radical chain reaction.

-

-

Termination: The radical chain reactions will terminate through the combination or disproportionation of two radicals.

The expected major decomposition products would include a mixture of smaller alkenes and alkanes from the fragmentation of the octadecyl chain, as well as phenol and other smaller alkylated phenols. At very high temperatures, further degradation of the phenolic ring can occur, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and char.

Visualization of a Plausible Decomposition Pathway

Caption: Plausible thermal decomposition pathway for this compound.

Conclusion

While specific, publicly available experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a robust framework for its determination. By employing the detailed TGA and DSC protocols outlined herein, researchers can confidently characterize the melting point, crystallization behavior, and decomposition profile of this long-chain alkylphenol. The proposed decomposition mechanism, rooted in the principles of free-radical chemistry, offers a theoretical basis for understanding the degradation products. This guide serves as a critical resource for scientists and professionals, enabling the safe and effective use of this compound through a comprehensive understanding of its thermal properties.

References

-

Alkylphenol. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

-

What Is the Principle of TGA? | Thermogravimetric Analysis Explained. (n.d.). Navas Instruments. Retrieved from [Link]

-

Thermogravimetric analysis. (2024, January 10). In Wikipedia. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (2024, November 12). INFINITIA Industrial Consulting. Retrieved from [Link]

-

An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. Retrieved from [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

- van der Drift, A., van der Veen, M. E., & Beenackers, A. A. C. M. (2004). Biobased alkylphenols from lignins via a two-step pyrolysis - Hydrodeoxygenation approach. Green Chemistry, 6(5), 243-250.

-

Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College. Retrieved from [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

-

Experiment No.5 DSC Analysis. (n.d.). Scribd. Retrieved from [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). The Madison Group [Video]. YouTube. Retrieved from [Link]

- Wang, Z., Lin, H., & Shen, D. (2018). Pyrolysis of lignin for phenols with alkaline additive. Journal of Analytical and Applied Pyrolysis, 134, 531-538.

-

Differential scanning calorimetry. (2024, January 10). In Wikipedia. Retrieved from [Link]

Sources

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. skztester.com [skztester.com]

- 3. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 4. mrclab.com [mrclab.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. youtube.com [youtube.com]

Commercial suppliers of high-purity 4-Octadecylphenol

An In-Depth Technical Guide to Sourcing and Quality Control of High-Purity 4-Octadecylphenol for Research and Drug Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and verifying the purity of this compound. Given the critical role of starting material purity in scientific research and pharmaceutical development, this document outlines the chemical properties of this compound, discusses the importance of high purity, navigates the landscape of commercial suppliers, and provides a detailed protocol for in-house quality control. This guide emphasizes a self-validating system for procurement and analysis to ensure the integrity of experimental outcomes.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with an eighteen-carbon alkyl chain at the para position. Its chemical structure confers amphiphilic properties, making it a subject of interest in various fields, including materials science and as a precursor or intermediate in the synthesis of more complex molecules.

Chemical Properties:

-

CAS Number: 2589-79-9[1]

-

Molecular Formula: C24H42O[1]

-

Molecular Weight: 346.60 g/mol

-

Appearance: Typically a colorless or light yellow liquid or solid, depending on purity and temperature.[1]

-

Solubility: Insoluble in water, soluble in organic solvents like acetone.[1]

The Criticality of High Purity in Research and Development

The purity of this compound is paramount in research and drug development for several reasons:

-

Reproducibility of Results: Impurities can introduce variability in experimental results, leading to a lack of reproducibility.

-

Reaction Byproducts: In chemical synthesis, impurities can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired product.

-

Regulatory Scrutiny: In pharmaceutical development, the purity of all starting materials and intermediates is subject to strict regulatory requirements.